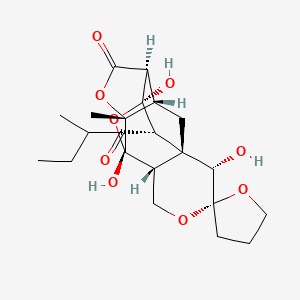
Fusidilactone C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fusidilactone C, also known as this compound, is a useful research compound. Its molecular formula is C22H30O9 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Fusidilactone C has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that it exhibits notable activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound disrupts bacterial cell membranes, leading to cell lysis. This mechanism is particularly effective against resistant strains, making it a candidate for further development in antibiotic therapies.
- Case Study : In a study published in the Journal of Antibiotics, this compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values comparable to conventional antibiotics like vancomycin and ampicillin .
Cytotoxic Effects
Research has indicated that this compound possesses cytotoxic properties that can be harnessed in cancer treatment.
- Cancer Cell Lines : It has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values indicating potent cytotoxicity, suggesting its potential as an antitumor agent .
- Mechanism of Action : The cytotoxic effects are believed to result from the induction of apoptosis in cancer cells, which may be mediated through the activation of caspases and modulation of Bcl-2 family proteins .
Potential Therapeutic Uses
Given its diverse biological activities, this compound shows promise for therapeutic applications beyond traditional antimicrobial and anticancer roles.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may also possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.
- Neuroprotective Effects : There is emerging evidence supporting its neuroprotective potential, particularly in models of neurodegenerative diseases. This aspect warrants further investigation to explore its mechanisms and efficacy .
Structural Insights and Synthetic Approaches
Understanding the chemical structure of this compound is crucial for its application in drug development.
- Chemical Structure : this compound features a unique lactone ring that contributes to its biological activity. Research has focused on synthesizing analogs to enhance potency and selectivity against specific targets .
- Synthetic Pathways : Innovative synthetic strategies, such as the ketal-tethered intramolecular Diels-Alder cycloaddition, have been developed to create derivatives with improved pharmacological profiles .
Summary Table of Applications
| Application Area | Biological Activity | Notable Findings |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | Comparable MIC values to established antibiotics |
| Cytotoxicity | Induces apoptosis in cancer cells | Potent activity against MCF-7 and HeLa cells |
| Anti-inflammatory | Potential therapeutic use | Requires further research for validation |
| Neuroprotection | Protects neuronal cells | Emerging evidence supporting neuroprotective effects |
化学反応の分析
Functional Group Transformations
Iodoetherification enables oxygen heterocycle formation during earlier synthetic stages :
-
Epoxide opening with HI generates iodohydrins
-
Subsequent cyclization forms tetrahydrofuran rings
Aldol Condensation creates key carbon-carbon bonds between hydroxybutanolide precursors and α,β-unsaturated aldehydes:
textHydroxybutanolide + 2,4-hexadienal → Aldol adduct (85–92% yield)
Mechanistic Insights
The spiroketalization process shows solvent-dependent stereoelectronic effects:
-
Methanol stabilizes partial charges in transition states via H-bonding
-
Non-polar solvents favor alternative conformers, reducing reaction rates
Recent molecular dynamics simulations reveal non-classical charge distribution in intermediates, enabling unexpected bond cleavage patterns .
Synthetic Challenges and Solutions
This reaction landscape underscores Fusidilactone C's synthetic complexity, requiring precise control of stereochemistry and reaction kinetics. Current methodologies achieve total yields of 6–8% over 15–18 steps , highlighting opportunities for catalytic improvements and flow chemistry adaptations .
特性
分子式 |
C22H30O9 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
(1R,2S,3R,6R,7S,9R,10S,13R,14S,16R)-2,7,9-trihydroxy-13-methyl-16-(2-methylbutanoyl)spiro[4,8,12-trioxapentacyclo[7.6.1.01,6.07,13.010,14]hexadecane-3,2'-oxolane]-11-one |
InChI |
InChI=1S/C22H30O9/c1-4-10(2)14(23)15-19-8-11-13-16(24)30-18(11,3)22(27,31-21(13,15)26)12(19)9-29-20(17(19)25)6-5-7-28-20/h10-13,15,17,25-27H,4-9H2,1-3H3/t10?,11-,12-,13+,15-,17-,18+,19+,20+,21-,22-/m0/s1 |
InChIキー |
XVPDRAKPYXYSTB-AVNZPYKNSA-N |
異性体SMILES |
CCC(C)C(=O)[C@H]1[C@@]23C[C@H]4[C@H]5[C@@]1(O[C@@]([C@H]2CO[C@@]6([C@H]3O)CCCO6)([C@@]4(OC5=O)C)O)O |
正規SMILES |
CCC(C)C(=O)C1C23CC4C5C1(OC(C2COC6(C3O)CCCO6)(C4(OC5=O)C)O)O |
同義語 |
fusidilactone C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















